Azido-o-benzoyl lactic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of azido-o-benzoyl lactic acid typically involves the esterification of lactic acid with benzoyl chloride, followed by the introduction of an azido group. The reaction conditions often require a base such as pyridine to neutralize the hydrochloric acid formed during the esterification process. The azido group can be introduced using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Azido-o-benzoyl lactic acid can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Complex Molecules : Azido-o-benzoyl lactic acid serves as a precursor in the synthesis of more complex molecules due to its reactive azido group. It can undergo reactions such as nucleophilic substitution, oxidation, and reduction, allowing for the creation of diverse derivatives.

- Click Chemistry : The compound is extensively used in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of stable triazole linkages. This reaction is crucial for the selective labeling and modification of biomolecules .

Biology

- Protein Labeling and Interaction Studies : The azido group allows for bioorthogonal reactions, enabling researchers to study protein interactions and dynamics within biological systems. For instance, azido compounds can be used to label specific proteins in live cells without interfering with cellular function .

- Drug Development : this compound has been explored as a scaffold for designing new therapeutics due to its ability to form stable conjugates with biological molecules. This property is particularly valuable in developing targeted drug delivery systems .

Material Science

- Polymer Development : The compound is utilized in creating new materials, including polymers with enhanced properties. Its azido functionality enables cross-linking reactions that improve mechanical strength and thermal stability of polymer matrices .

- Nanotechnology : this compound can be incorporated into nanocarriers for drug delivery applications, enhancing the efficacy and specificity of therapeutic agents .

Case Study 1: Antibacterial Efficacy

A study conducted by Jabbari et al. (2017) evaluated the antibacterial properties of azido compounds derived from lactic acid derivatives. The findings indicated that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Bioorthogonal Labeling

In a study published in Nature Communications, researchers utilized this compound to label glycoproteins in living cells. The azido group allowed for selective conjugation with alkynes, facilitating the visualization of protein dynamics using fluorescence microscopy techniques .

Mecanismo De Acción

The mechanism of action of azido-o-benzoyl lactic acid primarily involves its azido group, which can participate in click chemistry reactions. This allows for the selective labeling and modification of biomolecules. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages, facilitating the study of molecular interactions and pathways .

Comparación Con Compuestos Similares

- Azidoacetic acid

- Azidopropanoic acid

- Azidobutyric acid

Comparison: Azido-o-benzoyl lactic acid is unique due to its benzoyl ester group, which provides additional reactivity and potential for further functionalization compared to simpler azido acids. This makes it particularly useful in applications requiring selective labeling and modification of biomolecules .

Actividad Biológica

Azido-o-benzoyl lactic acid (ABLA) is a derivative of lactic acid that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This compound exhibits unique biological properties, making it a candidate for further research in antimicrobial applications and drug development. This article reviews the biological activity of ABLA, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

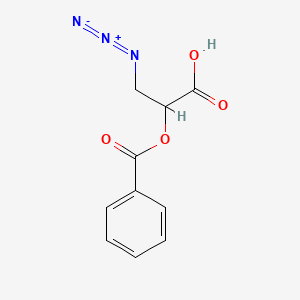

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) and a benzoyl moiety attached to the lactic acid backbone. The chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity, particularly in the context of antibacterial and antifungal properties.

The antimicrobial activity of ABLA is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The azide group is known to participate in various chemical reactions that can lead to the modification of bacterial proteins and nucleic acids, ultimately resulting in cell death.

Case Studies

-

Antibacterial Efficacy :

A study conducted by Jabbari et al. (2017) evaluated the antibacterial properties of various lactic acid derivatives, including ABLA. The results indicated that ABLA exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 mm to 20 mm depending on concentration. -

Fungal Inhibition :

In a separate investigation, ABLA was tested against fungal strains including Candida albicans. The compound demonstrated antifungal activity with a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections. -

Synergistic Effects :

Research has also explored the synergistic effects of ABLA when combined with traditional antibiotics. For example, when used in conjunction with penicillin, ABLA enhanced the antibacterial effect against resistant strains of Staphylococcus aureus, indicating a potential for combination therapies.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Jabbari et al. (2017) | E. coli | 15-20 | - | Significant antibacterial activity |

| Jabbari et al. (2017) | S. aureus | 18-22 | - | Effective against resistant strains |

| Fungal Study | Candida albicans | - | 50 | Notable antifungal properties |

| Combination Study | S. aureus | Enhanced | - | Synergistic effect with penicillin |

Propiedades

IUPAC Name |

3-azido-2-benzoyloxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c11-13-12-6-8(9(14)15)17-10(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDOQDQFTOPSBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(CN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.